Flutimide

Vue d'ensemble

Description

Analyse Biochimique

Biochemical Properties

Flutimide plays a crucial role in biochemical reactions by interacting with androgen receptors. It binds to these receptors, preventing androgens like testosterone and dihydrotestosterone from exerting their effects. This interaction inhibits the androgen receptor’s ability to stimulate the transcription of androgen-responsive genes, thereby reducing the growth of androgen-dependent cancer cells . This compound also interacts with enzymes involved in its metabolism, such as cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide .

Cellular Effects

This compound affects various types of cells, particularly those in the prostate. By blocking androgen receptors, it disrupts cell signaling pathways that are crucial for cell proliferation and survival. This leads to a decrease in cell growth and induces apoptosis in prostate cancer cells . Additionally, this compound influences gene expression by inhibiting the transcription of genes that are regulated by androgens. It also affects cellular metabolism by altering the levels of metabolic enzymes and metabolites involved in androgen synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to androgen receptors, thereby preventing androgens from activating these receptors. This competitive inhibition blocks the receptor’s ability to bind to DNA and regulate gene expression . This compound also inhibits the nuclear uptake of androgens, further reducing their ability to stimulate cancer cell growth. Additionally, it can inhibit the synthesis of prostatic DNA, which is essential for cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Initially, it effectively inhibits androgen receptor activity and reduces cancer cell growth. Over prolonged periods, some cancer cells may develop resistance to this compound, leading to a decrease in its efficacy . The stability of this compound is also a factor, as it can degrade over time, affecting its potency. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits androgen receptor activity without causing significant adverse effects. At higher doses, this compound can cause toxicity, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

This compound is metabolized primarily in the liver by the enzyme cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide . This metabolite retains the ability to inhibit androgen receptors and contributes to the overall therapeutic effect of this compound. The metabolic pathways involved in this compound metabolism also include conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, this compound accumulates in the cytoplasm, where it interacts with androgen receptors. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it binds to androgen receptors. It does not typically enter the nucleus, as its primary function is to prevent androgens from activating nuclear receptors . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments where it can exert its effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GSK184072 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Une méthode courante implique la condensation du p-hydroxybenzaldéhyde avec l'acide malonique en présence d'une base, suivie d'une décarboxylation et d'une réduction pour produire du resvératrol .

Méthodes de production industrielle : La production industrielle de GSK184072 implique généralement l'extraction du composé à partir de sources naturelles, telles que les peaux et les pépins de raisin, en utilisant des solvants comme l'éthanol ou le méthanol. Le composé extrait est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : GSK184072 subit diverses réactions chimiques, notamment :

Oxydation : GSK184072 peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Il peut être réduit pour former du dihydroresvératrol.

Substitution : GSK184072 peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que l'anhydride acétique et l'acide sulfurique sont utilisés pour les réactions d'acétylation.

Principaux produits :

Oxydation : Quinones et autres produits d'oxydation.

Réduction : Dihydroresvératrol.

Substitution : Dérivés acétylés.

4. Applications de la recherche scientifique

GSK184072 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les antioxydants polyphénoliques.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et l'expression des gènes.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires, le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans la formulation de compléments alimentaires et d'aliments fonctionnels.

5. Mécanisme d'action

GSK184072 exerce ses effets par le biais de multiples mécanismes :

Activité antioxydante : Il capte les radicaux libres et réduit le stress oxydatif.

Expression des gènes : Module l'expression des gènes impliqués dans l'inflammation, l'apoptose et la prolifération cellulaire.

Cibles moléculaires : Les cibles comprennent les sirtuines, les cyclooxygénases et les voies de facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB).

Composés similaires :

Quercétine : Un autre composé polyphénolique doté de propriétés antioxydantes.

Curcumine : Un composé polyphénolique présent dans le curcuma qui possède des effets anti-inflammatoires et antioxydants.

Épigallocatéchine gallate : Un polyphénol majeur du thé vert qui possède des propriétés antioxydantes et anticancéreuses.

Unicité : GSK184072 est unique en raison de sa capacité à activer les sirtuines, qui sont des protéines impliquées dans le vieillissement et la longévité. Cela le distingue des autres polyphénols qui n'ont pas cette activité spécifique .

Applications De Recherche Scientifique

GSK184072 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyphenolic antioxidants.

Biology: Investigated for its role in cellular signaling pathways and gene expression.

Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders.

Industry: Used in the formulation of dietary supplements and functional foods.

Mécanisme D'action

GSK184072 exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Gene Expression: Modulates the expression of genes involved in inflammation, apoptosis, and cell proliferation.

Molecular Targets: Targets include sirtuins, cyclooxygenases, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Comparaison Avec Des Composés Similaires

Quercetin: Another polyphenolic compound with antioxidant properties.

Curcumin: A polyphenolic compound found in turmeric with anti-inflammatory and antioxidant effects.

Epigallocatechin gallate: A major polyphenol in green tea with antioxidant and anti-cancer properties.

Uniqueness: GSK184072 is unique due to its ability to activate sirtuins, which are proteins involved in aging and longevity. This sets it apart from other polyphenols that do not have this specific activity .

Propriétés

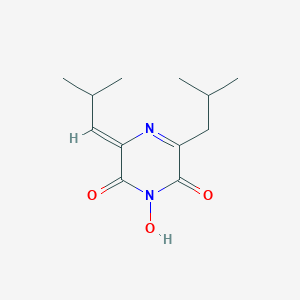

IUPAC Name |

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHCCPAJIVTOY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162666-34-4 | |

| Record name | Flutimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)

![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)